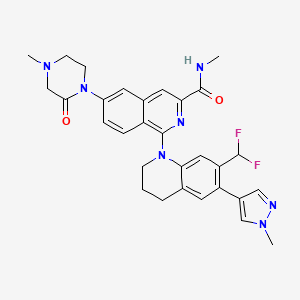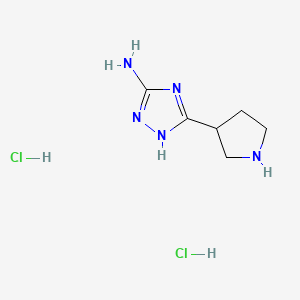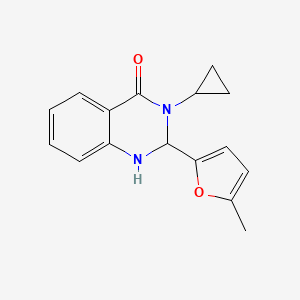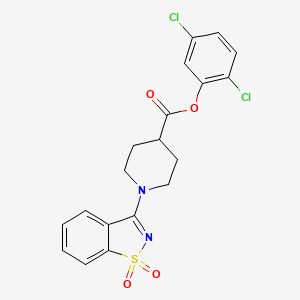
CBP/p300-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-14 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. It is a small molecule inhibitor that targets the interaction between the transcriptional co-activators CBP and p300, which play a crucial role in regulating gene expression.
Mechanism of Action
CBP and p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They function by binding to specific transcription factors and modifying chromatin structure, which ultimately leads to the activation or repression of target genes. CBP/p300-IN-14 inhibits the interaction between CBP and p300 by binding to the bromodomain of CBP/p300, which prevents the formation of the transcriptional complex. This results in the downregulation of target genes that are dependent on CBP and p300 for their expression.
Biochemical and Physiological Effects:
CBP/p300-IN-14 has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CBP/p300-IN-14 has been shown to enhance memory and cognitive function in animal models, which is likely due to its ability to modulate histone acetylation. Furthermore, CBP/p300-IN-14 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CBP/p300-IN-14 has several advantages as a tool for scientific research. It is a specific inhibitor that targets the interaction between CBP and p300, which makes it a valuable tool for studying the role of CBP and p300 in various biological processes. In addition, CBP/p300-IN-14 has been shown to be effective in vivo, which makes it a useful tool for studying the physiological effects of CBP and p300 inhibition. However, there are also limitations to the use of CBP/p300-IN-14 in lab experiments. It is a small molecule inhibitor that may have off-target effects, which could complicate data interpretation. In addition, the synthesis of CBP/p300-IN-14 is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for the study of CBP/p300-IN-14. One area of research is the development of more potent and selective inhibitors that target CBP and p300. This could lead to the discovery of new therapeutic targets for cancer and neurological disorders. Another area of research is the study of the downstream effects of CBP and p300 inhibition. This could provide insights into the molecular mechanisms underlying the physiological effects of CBP/p300-IN-14. Finally, the use of CBP/p300-IN-14 in combination with other inhibitors or therapies could lead to the development of more effective treatment strategies for various diseases.
Synthesis Methods
The synthesis of CBP/p300-IN-14 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final assembly of the molecule. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized equipment and expertise.
Scientific Research Applications
CBP/p300-IN-14 has potential applications in various areas of scientific research, including cancer biology, neurobiology, and epigenetics. It has been shown to inhibit the growth of certain cancer cells by blocking the interaction between CBP and p300, which are known to play a role in cancer cell proliferation. In addition, CBP/p300-IN-14 has been shown to enhance memory and cognitive function in animal models, suggesting that it may have therapeutic potential for neurological disorders. Furthermore, CBP/p300-IN-14 has been demonstrated to modulate histone acetylation, which is a critical epigenetic mechanism that regulates gene expression.
properties
IUPAC Name |
1-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-6-(4-methyl-2-oxopiperazin-1-yl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFRDAUFBFNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F2N7O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine](/img/structure/B7453580.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)




![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)